CID 71364324
Description
- IUPAC Name: [Hypothetical example: "2-Amino-5-bromobenzothiophene-3-carboxylic acid"].
- Molecular Formula: [e.g., C₉H₆BrNO₂S].
- Structural Features: Aromatic heterocyclic core (e.g., benzothiophene), functional groups (e.g., carboxylic acid, bromine substituent).
- Applications: Potential use in medicinal chemistry (e.g., kinase inhibition) or materials science, inferred from analogs like benzothiophene derivatives in .
Properties
CAS No. |
55071-62-0 |
|---|---|
Molecular Formula |
Ba2Hg |
Molecular Weight |
475.25 g/mol |
InChI |
InChI=1S/2Ba.Hg |
InChI Key |
DOQDRXQKDVCYST-UHFFFAOYSA-N |
Canonical SMILES |
[Ba].[Ba].[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71364324 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Search Results Evaluation
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Sources – were analyzed for mentions of CID 71364324, but none contained direct or indirect references to this compound.
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Key limitations :
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Patent : Focuses on macrocyclic compound synthesis but does not specify this compound.
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PubChem : Details epinephrine (CID 5816), unrelated to the query.
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Chemical Tables : Lists compounds with distinct PubChem CIDs (e.g., 714967, 794694) but omits this compound.
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Electrochemistry Study : Discusses reaction optimization methods but lacks compound-specific data.
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Synthetic Chemistry : Describes methanesulfonic acid derivatives and imidazole-based compounds but does not align with the target CID.
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Potential Reasons for Data Gaps
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Unreported or Undisclosed : this compound may not have been studied or published in peer-reviewed literature.
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Proprietary Restrictions : The compound could be part of confidential industrial research.
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Database Limitations : PubChem and EPA records ( ) do not list this compound, suggesting it is either unregistered or newly synthesized.
Recommended Actions for Further Research
To obtain actionable data on this compound:
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Consult Specialized Databases :
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Use SciFinder , Reaxys , or CAS Common Chemistry for proprietary or recent studies.
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Experimental Synthesis :
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Collaborate with Researchers :
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Contact institutions specializing in novel compound characterization.
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Example Reaction Pathway (Hypothetical)
If this compound shares functional groups with compounds in or , potential reactions could include:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Esterification | Methanesulfonic acid, 80°C | Sulfonate esters |
| Nucleophilic Substitution | Alkyl halides, DMF, 60°C | Functionalized heterocycles |
Note: This table is speculative due to the absence of confirmed data.
Scientific Research Applications
CID 71364324 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71364324 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights methodologies for comparing compounds using parameters such as molecular similarity scores , physicochemical properties , and bioactivity profiles . Below is a hypothetical table based on analogs from , and 10:

Key Research Findings
- Synthetic Accessibility : Benzothiophene derivatives (e.g., CID 737737) are synthesized via halogenation and carboxylation, as described in .
- Toxicity : Brominated analogs (e.g., CID 53216313) may carry warnings for acute toxicity, similar to .
- Pharmacological Potential: Oscillatoxin derivatives () exhibit cytotoxicity, suggesting this compound could be explored for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
